SM111

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SM111 inhibits in vitro replication of HIV-1, including strains resistant to licensed protease, reverse transcriptase, and integrase inhibitors, without major cellular toxicity.

Scientific Research Applications

HIV-1 Inhibition

SM111, known as 1-(2-(azepan-1-yl)nicotinoyl)guanidine, demonstrates efficacy in inhibiting the in vitro replication of HIV-1, including strains resistant to existing antiretroviral drugs. It acts at a late stage of viral replication, impairing virion release and infectivity, suggesting a unique mechanism of action distinct from current antiretrovirals. This highlights acylguanidines like this compound as a promising class of HIV-1 inhibitors and supports further research into their pharmacology and potential therapeutic applications (Mwimanzi et al., 2016).

Advanced Imaging Techniques

This compound is used in advanced imaging techniques, such as scanning microwave microscopy (SMM), to analyze cellular and bacterial samples. This technique allows for the extraction of calibrated electrical properties of cells and bacteria, providing critical insights into their characteristics at GHz frequencies. SMM's ability to offer high-resolution images plays a significant role in research fields like biophysics and microbiology (Tuca et al., 2016).

Investigation of Epstein-Barr Virus (EBV)

This compound is involved in studies related to the Epstein-Barr Virus (EBV). Specifically, research has focused on the SM protein of EBV, which induces and recruits cellular Sp110b. This interaction is crucial for stabilizing mRNAs and enhancing EBV lytic gene expression, providing insights into the molecular mechanisms of EBV replication and pathogenesis (Nicewonger et al., 2004).

Biomedical and Biophysical Applications

In the field of biomedicine and biophysics, this compound finds application in the development of optical traps using single-mode fiber technology. This technology enables the simultaneous, non-contact trapping of multiple particles, facilitating the manipulation and analysis of individual particles in biological and biophysical studies (Zhang et al., 2021).

Radiation Biophysics Research

This compound is utilized in radiation biophysics, particularly in studying DNA strand break repair post-ionizing radiation exposure. Techniques like single-molecule localization microscopy (SMLM) are employed to analyze MRE11 foci in cell nuclei, offering detailed insight into the cellular response to DNA damage and the repair mechanisms involved (Eryilmaz et al., 2018).

Chromatin-Remodeling Research

Research on this compound has contributed to understanding chromatin-remodeling factors like SMARCA3, particularly in relation to antidepressant action. Studies have shown that SMARCA3 plays a central role in serotonin reuptake inhibitor signaling pathways, with implications for the development of more effective antidepressant therapies (Oh et al., 2013).

Genetic Studies in Colorectal Cancer

In the context of colorectal cancer, this compound has been linked to studies investigating inherited susceptibility to colorectal adenomas and carcinomas. Genetic linkage analyses involving this compound have contributed to the identification of novel genetic factors and susceptibilities in colorectal cancer, enhancing our understanding of its genetic underpinnings (Tomlinson et al., 1999).

Obesity and Insulin Resistance Research

This compound's application extends to studies on obesity, particularly in exploring the relationship between fat expansion in skeletal muscle (SM) and insulin resistance. Research has demonstrated that intermuscular and perimuscular fat expansion in obesity correlates with SM T cell and macrophage infiltration, offering insights into the mechanisms of insulin resistance in obese individuals (Khan et al., 2015).

Superconductor Science

Studies involving this compound have significantly contributed to superconductor science. Research on polycrystalline SmFeAsO1-xFx (Sm1111) has revealed insights into the effects of phase purity and density on current density in superconductors, enhancing our understanding of the behavior of these materials under various conditions (Yamamoto et al., 2010).

Properties

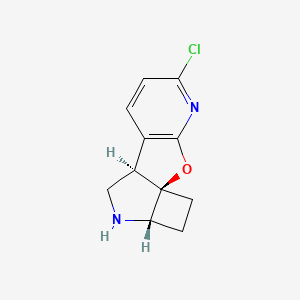

Molecular Formula |

C13H19N5O |

|---|---|

Molecular Weight |

261.33 |

IUPAC Name |

1-(2-(Azepan-1-yl)nicotinoyl)guanidine |

InChI |

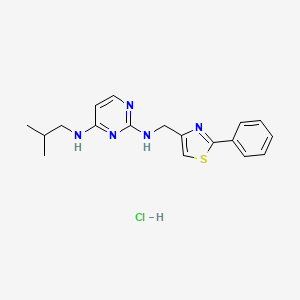

InChI=1S/C13H19N5O/c14-13(15)17-12(19)10-6-5-7-16-11(10)18-8-3-1-2-4-9-18/h5-7H,1-4,8-9H2,(H4,14,15,17,19) |

InChI Key |

NVSNZNQOGUCUJB-UHFFFAOYSA-N |

SMILES |

NC(NC(C1=C(N2CCCCCC2)N=CC=C1)=O)=N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SM111; SM 111; SM-111 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.